molecular formula C15H18INO2 B2382120 (4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone CAS No. 861209-88-3

(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone

Cat. No.: B2382120
CAS No.: 861209-88-3
M. Wt: 371.218
InChI Key: GFDLYAUWHDIGAS-UHFFFAOYSA-N
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Description

(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone is a spirocyclic compound featuring a 1-oxa-4-azaspiro[4.5]decane core conjugated to a 4-iodophenyl group via a ketone bridge. The iodine substituent imparts significant steric bulk and polarizability, which can enhance binding affinity in biological systems.

Properties

IUPAC Name

(4-iodophenyl)-(1-oxa-4-azaspiro[4.5]decan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18INO2/c16-13-6-4-12(5-7-13)14(18)17-10-11-19-15(17)8-2-1-3-9-15/h4-7H,1-3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDLYAUWHDIGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(CCO2)C(=O)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Spiro Scaffold Formation

The construction of the 1-oxa-4-azaspiro[4.5]decane core typically employs cyclization reactions as key steps. These approaches usually involve the formation of the spiro carbon center through intramolecular reactions. One common strategy utilizes a preformed cyclohexanone derivative that undergoes further functionalization to introduce the tetrahydrofuran ring through cyclization.

A notable approach involves using 4-oxopiperidinone derivatives as starting materials, which can be transformed through a series of reactions to introduce the oxygen-containing heterocyclic ring. This method has the advantage of starting from relatively accessible materials and allows for the construction of the spiro system in a controlled manner.

Functionalization of Pre-formed Spiro Systems

An alternative approach involves the functionalization of pre-formed spiro systems. This strategy begins with a compound already containing the 1-oxa-4-azaspiro[4.5]decane scaffold, which is then modified to introduce the 4-iodophenyl ketone moiety. Such methods often rely on amide coupling reactions or other carbonyl-forming transformations at the nitrogen position.

For example, similar compounds such as (4-nitrophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone have been reported and could serve as precursors through appropriate transformations of the nitro group to an iodo substituent.

Specific Synthetic Routes to this compound

Method 1: Amide Coupling Approach

One potential synthetic route involves the direct amide coupling between 1-oxa-4-azaspiro[4.5]decane and 4-iodobenzoic acid or a derivative thereof. The reaction typically proceeds through the following steps:

  • Formation of an activated 4-iodobenzoic acid derivative (such as an acid chloride)
  • Coupling with the nitrogen of the 1-oxa-4-azaspiro[4.5]decane under basic conditions
  • Purification of the final product through crystallization or chromatography

This method is advantageous due to its relative directness and the use of readily available starting materials. The reaction conditions can be adjusted to optimize yield and minimize side reactions.

Method 2: Oxidative Cyclization Approach

An alternative approach involves the synthesis of the 1-oxa-4-azaspiro[4.5]decane scaffold through oxidative cyclization, followed by functionalization with the 4-iodophenyl ketone moiety. This method has been demonstrated for similar compounds and typically involves:

  • Preparation of 2-hydroxy-N-(4-hydroxyphenyl)acetamide derivatives
  • Oxidative cyclization using reagents such as bis(acetoxy)iodobenzene under copper catalysis
  • Introduction of the 4-iodophenyl ketone moiety through appropriate transformations

The oxidative cyclization step is crucial for forming the spiro system and has been reported to proceed with good yields for related compounds.

Method 3: Multi-Component Reaction Approach

Optimization Parameters for Synthetic Methods

Reaction Conditions Optimization

The synthesis of this compound requires careful optimization of reaction parameters to maximize yield and purity. Key factors to consider include:

  • Temperature: Most reactions proceed optimally between 25-50°C, with cyclization steps often requiring elevated temperatures
  • Solvent selection: Polar aprotic solvents such as tetrahydrofuran, dichloromethane, or N,N-dimethylformamide are typically preferred
  • Catalyst loading: For metal-catalyzed steps, careful optimization of catalyst concentrations is essential
  • Reaction time: Extended reaction times may be necessary for complete conversion, particularly for cyclization steps

Base Selection for Cyclization Steps

The choice of base can significantly impact the success of cyclization reactions in forming the spiro system. Common bases employed include:

  • Sodium hydride (NaH) for strong deprotonation steps
  • Triethylamine or diisopropylethylamine for milder conditions
  • Potassium carbonate for weakly acidic substrates

The selection is typically guided by the specific reactivity requirements of the particular transformation and the functional group compatibility of the intermediates.

Reagent Selection for Amide Formation

The formation of the amide bond between the 4-iodophenyl moiety and the 1-oxa-4-azaspiro[4.5]decane scaffold can be achieved through various reagent systems:

  • Acid chloride formation using thionyl chloride or oxalyl chloride followed by amine coupling
  • Carbodiimide-mediated coupling (e.g., DCC, EDC with HOBt or DMAP as additives)
  • Mixed anhydride methods for activated ester formation

The selection depends on considerations of yield, side reactions, and ease of purification.

Analytical Characterization and Quality Control

Spectroscopic Confirmation of Structure

Confirmation of the successful synthesis of this compound requires comprehensive spectroscopic analysis:

  • ¹H Nuclear Magnetic Resonance (NMR) spectroscopy typically shows characteristic signals for the cyclohexyl protons (1-3 ppm), the tetrahydrofuran ring protons (3.5-4.5 ppm), and the aromatic protons of the 4-iodophenyl group (7.0-8.0 ppm)
  • ¹³C NMR spectroscopy reveals the spiro carbon signal typically around 80-90 ppm, the carbonyl carbon around 165-175 ppm, and the characteristic pattern of the aromatic carbons
  • Infrared spectroscopy shows characteristic carbonyl absorption (1630-1650 cm⁻¹) and C-O stretching bands (1050-1100 cm⁻¹)

Chromatographic Purity Assessment

Purity determination of the synthesized compound typically employs:

  • High-Performance Liquid Chromatography (HPLC) with appropriate columns (typically C18 reverse phase) and mobile phase systems
  • Thin Layer Chromatography (TLC) using various solvent systems to verify reaction completion and product purity
  • Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives or intermediates

Mass Spectrometric Analysis

Mass spectrometry provides definitive confirmation of molecular weight and fragmentation patterns:

  • The molecular ion peak should appear at m/z 371.04 (calculated monoisotopic mass)
  • Characteristic fragmentation patterns include loss of the iodine atom and cleavage of the amide bond
  • High-resolution mass spectrometry can provide confirmation of molecular formula through exact mass determination

Comparative Analysis of Synthetic Approaches

Yield Considerations

The various synthetic approaches to this compound differ significantly in their overall yields. Based on related compound syntheses:

Synthetic Approach Typical Overall Yield Number of Steps Key Advantages
Amide Coupling 65-80% 2-3 Direct, uses commercial precursors
Oxidative Cyclization 50-75% 3-4 Controlled spiro formation
Multi-Component Reaction 40-60% 1-2 Fewer isolation steps, convergent

The amide coupling approach typically offers the highest yields, though this advantage may be offset by the requirement for pre-synthesized 1-oxa-4-azaspiro[4.5]decane.

Scalability and Industrial Applicability

For larger-scale production, several factors must be considered:

  • The amide coupling approach offers the most straightforward scale-up potential due to well-established protocols for amide bond formation
  • The oxidative cyclization method may present challenges in scaling oxidative processes safely
  • Multi-component approaches, while elegant, often require more careful control of stoichiometry and reaction conditions at scale

Commercial production would likely favor the amide coupling approach due to its robustness and the availability of established procedures for similar compounds.

Environmental and Economic Considerations

The environmental impact and economic viability of the synthetic routes vary considerably:

  • The amide coupling approach typically uses more hazardous reagents (e.g., thionyl chloride) but in relatively small quantities
  • The oxidative cyclization method may require heavy metal catalysts, though in catalytic amounts
  • Multi-component approaches often use more exotic and expensive reagents but may generate less waste overall due to fewer steps

For sustainable production, optimization of reagent recycling and solvent selection would be primary considerations regardless of the chosen synthetic route.

Chemical Reactions Analysis

Types of Reactions

(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like iodobenzene diacetate.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.

    Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 in dichloromethane.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Synthesis and Derivatives

Research indicates that (4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone can be synthesized through various methods, including metal-catalyzed oxidative cyclization processes. Such synthetic routes have been optimized to produce derivatives with enhanced biological activities, particularly in anticancer research .

Anticancer Properties

One of the most significant applications of this compound is its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit moderate to potent activity against several cancer cell lines, including:

  • Human Lung Cancer (A549)
    • IC50 values as low as 0.18 µM have been reported for some derivatives.
  • Human Breast Cancer (MDA-MB-231)
    • Certain derivatives demonstrated IC50 values around 0.08 µM, indicating strong cytotoxicity.
  • Human Cervical Cancer (HeLa)
    • Compounds showed promising activity with IC50 values below 0.20 µM against these cells .

These findings suggest that the compound could be a valuable lead in developing new anticancer therapies.

Potential Therapeutic Uses

Beyond its anticancer properties, there is ongoing research into the broader therapeutic implications of this compound:

  • Neurological Disorders : Some studies are exploring its potential in treating cognitive impairments and neurodegenerative diseases.
  • Metabolic Disorders : The compound may also have applications in managing conditions like type 2 diabetes due to its influence on metabolic pathways.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound and its derivatives:

Case Study 1: Antitumor Activity Assessment

A series of derivatives were synthesized and tested against multiple cancer cell lines, revealing a pattern of increased potency with structural modifications involving the spirocyclic framework and quinone scaffolds . The most effective compounds were further evaluated for their mechanism of action, indicating potential pathways for targeted therapy development.

Case Study 2: Green Synthesis Approaches

Recent studies have focused on environmentally friendly synthesis methods for this compound, utilizing agro-waste-based solvents and catalysts to minimize ecological impact while maintaining high yields and purity of the active compounds .

Mechanism of Action

The mechanism of action of (4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone involves its interaction with specific molecular targets. The presence of the iodine atom and the spiro structure allows it to interact with biological molecules, potentially inhibiting or modifying their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its role in disrupting cellular processes in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Spirocyclic Core Modifications

1,4-Dioxa-8-azaspiro[4.5]decane Derivatives
  • Example: (4-Iodophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone (Compound 1, ) Structural Difference: Replaces the 1-oxa-4-aza core with a 1,4-dioxa-8-aza system. Synthetic routes involve Boc protection and 4-iodobenzoyl chloride, yielding comparable efficiency (~70% yield) to the target compound .
1-Oxa-4-thia-8-azaspiro[4.5]decane Derivatives
  • Example: (3-Fluoro-4-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]dec-8-yl)methanone () Structural Difference: Substitutes a sulfur atom (thia) for nitrogen in the spiro ring. The 3-fluoro-4-methoxyphenyl group increases lipophilicity compared to the iodophenyl group .

Aromatic Substituent Variations

Halogenated Phenyl Groups
  • Example: (4-Bromophenyl)-(4-iodophenyl)methanone () Structural Difference: Replaces the spirocyclic core with a simple diarylketone. Bromine’s smaller size compared to iodine may lower binding affinity in halogen-bonding interactions .
Heteroaromatic Groups
  • Example: (4-Iodophenyl)(pyridin-4-yl)methanone (2f, ) Structural Difference: Substitutes pyridinyl for the spirocyclic moiety. Impact: The pyridine nitrogen introduces basicity, altering solubility and enabling coordination to metal ions.

Functional Group Additions

Triazole and Sulfonyl Modifications
  • Example: 3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-ylmethanone () Structural Difference: Incorporates a triazole ring and indolyl group. Impact: The triazole enhances π-π stacking and hydrogen-bonding interactions, while the indole moiety may improve CNS penetration. The chlorophenyl group offers a balance between lipophilicity and steric effects .
Trichloromethyl Substituents
  • Example: (1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazol-3-yl)(1-oxa-4-azaspiro[4.5]decan-4-yl)methanone (5r, ) Structural Difference: Adds trichloromethyl and dichlorophenyl groups. IR data (C=O stretch at 1653 cm⁻¹) aligns with the target compound, but NMR shifts (δ 7.62–7.28 ppm for aromatic protons) reflect electronic differences .

Data Tables

Table 2: Spectroscopic Data Comparison

Compound IR (C=O, cm⁻¹) ^1H-NMR (Aromatic δ, ppm) ^13C-NMR (Carbonyl δ, ppm)
Target Compound ~1650 7.5–7.9 (iodophenyl) ~195
5r () 1653 7.62–7.28 (dichlorophenyl) 193.3
2f () N/A 7.89–7.51 (iodophenyl) 193.3

Biological Activity

(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone, with CAS number 861209-88-3, is a compound belonging to the class of spiro compounds. This compound has garnered attention for its potential biological activities, particularly in the realm of anticancer research. The unique structure, characterized by the presence of an iodine atom and a spiro linkage, suggests interesting interactions with biological targets.

The chemical properties of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC15H18INO2
Molecular Weight371.21 g/mol
Boiling Point474.0 ± 40.0 °C (Predicted)
Density1.61 ± 0.1 g/cm³ (Predicted)
pKa-1.38 ± 0.20 (Predicted)

These properties indicate a stable compound with potential solubility and reactivity characteristics relevant to biological interactions.

The mechanism of action for this compound is believed to involve its interaction with specific molecular targets within cancer cells. The iodine atom enhances the compound's reactivity, potentially allowing it to disrupt cellular processes essential for cancer cell survival and proliferation. Preliminary studies suggest that this compound may inhibit key pathways involved in tumor growth, although detailed mechanisms remain under investigation.

Antitumor Activity

Recent studies have highlighted the antitumor activity of derivatives related to this compound. Notably, a series of derivatives demonstrated significant cytotoxic effects against various cancer cell lines:

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of several derivatives against three cancer cell lines: A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). The results are summarized in the following table:

CompoundCell LineIC50 (µM)
11bA5490.18
11hA5490.19
11dMDA-MB-2310.08
11hMDA-MB-2310.08
11kMDA-MB-2310.09
11hHeLa0.15
12cHeLa0.14

Among these, compound 11h emerged as particularly potent across all tested cell lines, indicating its potential as a lead compound for further development in anticancer therapies .

Comparative Analysis

Comparative studies with similar compounds reveal that modifications in halogen substituents can significantly affect biological activity. For instance:

Similar Compounds Comparison

Compound NameHalogenPotency Against A549 (IC50 µM)
(4-Bromophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanoneBromineHigher than iodine derivative
(4-Chlorophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanoneChlorineLower than iodine derivative

The iodine substitution appears to enhance reactivity and biological activity compared to bromine and chlorine counterparts, making it a focus for further research .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (4-iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including spiro ring formation and iodophenyl group introduction. Critical steps include:

  • Spirocyclic Core Construction : Use of cyclization reactions under anhydrous conditions to prevent hydrolysis of intermediates (e.g., THF or DCM as solvents) .
  • Iodophenyl Incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution, optimized for steric hindrance from the spiro system .
  • Purity Control : Column chromatography or recrystallization, monitored by HPLC (e.g., Chromolith® columns for high-resolution separation) .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm substituent positions and spirocyclic geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~415–420 g/mol based on analogs) .
  • X-ray Crystallography : For unambiguous confirmation of the spirocyclic structure (e.g., protocols in Acta Crystallographica Section E) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer :

  • Enzyme Inhibition Screens : Target kinases or GPCRs, given the spiroazetidine motif’s prevalence in bioactive molecules .
  • Cytotoxicity Profiling : Use cell lines (e.g., HEK293 or HepG2) with MTT assays, ensuring DMSO concentrations <0.1% to avoid solvent interference .

Advanced Research Questions

Q. How can contradictory data in biological activity be resolved?

  • Methodological Answer :

  • Dose-Response Replication : Perform triplicate assays across independent labs to rule out batch variability .
  • Metabolite Analysis : Use LC-MS to identify degradation products that may interfere with activity .
  • Theoretical Modeling : Molecular docking (e.g., AutoDock Vina) to assess target binding affinity vs. experimental results .

Q. What strategies optimize the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP Adjustment : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the spiro ring without disrupting the core structure .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify metabolic hotspots .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :

  • Core Modifications : Vary substituents on the iodophenyl group (e.g., electron-withdrawing/-donating groups) .
  • Spiro Ring Expansion : Synthesize 1-oxa-4-azaspiro[4.5]decane analogs with altered ring sizes (e.g., 6-membered spiro systems) .
  • Data Analysis : Use principal component analysis (PCA) to correlate structural changes with activity trends .

Data Contradiction and Validation

Q. How to address discrepancies in spectroscopic data across studies?

  • Methodological Answer :

  • Standardized Protocols : Adopt NIST-referenced NMR solvent systems (e.g., CDCl3_3 with TMS) and temperature controls .
  • Collaborative Validation : Cross-check spectra with open-access databases (e.g., EPA DSSTox or CAS Common Chemistry) .

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